6-Benzylamino-1-hexanol

説明

Synthesis Analysis

The synthesis of benzylamino derivatives and related compounds involves multiple steps and can be achieved through different pathways. For instance, the synthesis of 3-benzyl-6-methyl-2-oxo-3,6-diazabicyclo[3.1.0]hexane was achieved by converting a hydroxy-methylamino-oxopyrrolidine derivative through a mixture of triphenylphosphine, carbon tetrachloride, and triethylamine . Similarly, the synthesis of 1,6-Bis(2-oxooxazolidin-3-ylcarbonylamino)hexane was prepared from 2-oxazolidinone and hexamethylenediisocyanurate using triethylenediamine as a catalyst . These methods could potentially be adapted for the synthesis of 6-Benzylamino-1-hexanol.

Molecular Structure Analysis

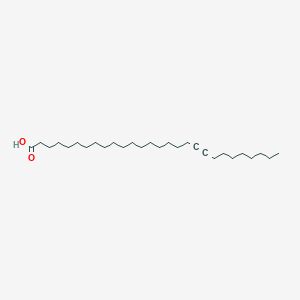

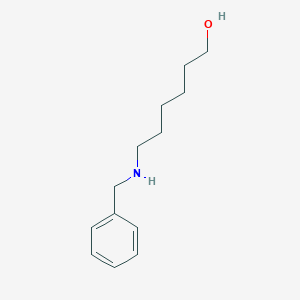

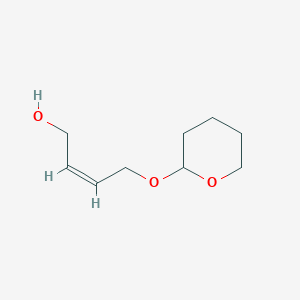

The molecular structure of benzylamino derivatives can be complex, as seen in the synthesis of hexakis(4-(N-butylpyridylium))benzene, which has a chair-cyclohexane-like core and a radialene structure . While this structure is not directly related to 6-Benzylamino-1-hexanol, it demonstrates the potential complexity of benzylamino compounds. The molecular structure of 6-Benzylamino-1-hexanol would likely include a hexanol backbone with a benzylamino substituent at the sixth position.

Chemical Reactions Analysis

The chemical reactions involving benzylamino derivatives can be selective and sensitive to reaction conditions. For example, selective N-Debenzylation of benzylamino derivatives of 1,6-anhydro-β-D-hexopyranoses was achieved using diisopropyl azodicarboxylate, which selectively cleaved N-benzyl groups in the presence of O-benzyl groups . This indicates that 6-Benzylamino-1-hexanol could undergo similar selective reactions under the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylamino derivatives can be studied using various analytical techniques. Thermogravimetric Analyzer (TG)-Gas Chromatography (GC)/Mass Spectrometry (MS) and pyrolytic studies were used to identify effluent compounds from the thermal degradation of 1,6-Bis(2-oxooxazolidin-3-ylcarbonylamino)hexane . Such techniques could be applied to 6-Benzylamino-1-hexanol to determine its stability, degradation products, and other physical and chemical properties.

科学的研究の応用

Synthesis and Chemical Behavior

6-Benzylamino-1-hexanol, as an intermediate, plays a crucial role in the synthesis of complex molecules. A study highlighted its involvement in the condensation mechanism leading to the formation of cage hexabenzylhexaazaisowurtzitane (HBIW) from glyoxal and benzylamine. The reaction, catalyzed by acid, progresses through intermediate formations, demonstrating the chemical's significance in synthetic pathways for high-energy materials (Dong et al., 2017).

Plant Growth and Detoxification

Another application involves the use of 6-Benzylamino derivatives like 6-Benzylaminopurine (6-BA) in agriculture. Research on Amaranthus hybridus Linn. showed that DA-6 and 6-BA, combined with EDDS chelator, significantly enhanced Cd phytoextraction and translocation, suggesting a potential for improving the remediation of contaminated soil while promoting plant growth (Li, Zhang, & Zhang, 2018).

Corrosion Inhibition

Investigations into the applications of Schiff's bases derived from lysine and aldehydes, including 6-Benzylamino-1-hexanol analogs, have demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic solutions. This underlines the compound's utility in protective coatings and corrosion-resistant materials, showcasing its versatility beyond biological applications (Gupta, Verma, Quraishi, & Mukherjee, 2016).

Biochemical and Environmental Impacts

The biochemical and environmental implications of 6-Benzylamino-1-hexanol and its derivatives have been explored in various studies. For instance, the impact of 6-benzylaminopurine on the developmental toxicity and gene expression in zebrafish embryos has been documented, providing insights into its potential ecological and health-related effects (Wang, Wang, Liu, & Xia, 2019).

Agricultural Enhancements

Further research into 6-Benzylaminopurine reveals its role in alleviating chilling injury in postharvest cucumber fruits. It enhances the antioxidant system and energy status, indicating its broader applications in agriculture for improving postharvest fruit and vegetable preservation and reducing waste (Chen & Yang, 2013).

Safety And Hazards

6-Benzylamino-1-hexanol can cause skin and eye irritation and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation . The compound should be stored in a tightly closed container in a dry and well-ventilated place, and it should be protected from moisture .

将来の方向性

特性

IUPAC Name |

6-(benzylamino)hexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c15-11-7-2-1-6-10-14-12-13-8-4-3-5-9-13/h3-5,8-9,14-15H,1-2,6-7,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILKSKQBXMQDBFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00568751 | |

| Record name | 6-(Benzylamino)hexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Benzylamino-1-hexanol | |

CAS RN |

133437-08-8 | |

| Record name | 6-(Benzylamino)hexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Benzylamino-1-hexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR,7R,7aS)-7-hydroxy-2-phenyl-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-one](/img/structure/B144069.png)

![2-[(1S,2S)-2-fluorocyclopentyl]isoindole-1,3-dione](/img/structure/B144098.png)